Felbinac Trometamol

Aqueous solubility Salt formation Parenteral formulation

Felbinac trometamol (trishydroxymethylaminomethane 4-biphenylacetate; molecular formula C₁₈H₂₃NO₅, MW 333.38) is the tromethamine salt of felbinac (4-biphenylacetic acid), the active metabolite of the NSAID fenbufen. Felbinac is a non-selective cyclooxygenase (COX) inhibitor with reported IC₅₀ values of 865.68 nM for COX-1 and 976 nM for COX-2.

Molecular Formula C18H23NO5
Molecular Weight 333.4 g/mol
CAS No. 935886-64-9
Cat. No. B607430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFelbinac Trometamol
CAS935886-64-9
SynonymsFelbinac Trometamol;  Felbinac;  L 141;  L141;  L-141
Molecular FormulaC18H23NO5
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O.C(C(CO)(CO)N)O
InChIInChI=1S/C14H12O2.C4H11NO3/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;5-4(1-6,2-7)3-8/h1-9H,10H2,(H,15,16);6-8H,1-3,5H2
InChIKeySWKYVGAYFCGGRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Felbinac Trometamol (CAS 935886-64-9): A Water-Soluble NSAID Salt Engineered for Injectable and Alternative-Route Analgesic Formulations


Felbinac trometamol (trishydroxymethylaminomethane 4-biphenylacetate; molecular formula C₁₈H₂₃NO₅, MW 333.38) is the tromethamine salt of felbinac (4-biphenylacetic acid), the active metabolite of the NSAID fenbufen [1]. Felbinac is a non-selective cyclooxygenase (COX) inhibitor with reported IC₅₀ values of 865.68 nM for COX-1 and 976 nM for COX-2 . While felbinac free acid has been used for decades in topical formulations, its extremely low aqueous solubility (~practically insoluble) has historically precluded intravenous administration [1]. The formation of the trometamol salt overcomes this fundamental limitation: felbinac trometamol exhibits an aqueous solubility of 1.93 mg/mL, enabling the first clinically viable injectable formulation of this active moiety [1]. The compound received marketing approval in China in January 2026 (trade name 万舒安 / Binaprofen) as an intravenous injection for moderate-to-severe postoperative pain, making it one of the few non-opioid parenteral NSAID options available [2].

Formulation Route
Aqueous injectable formulation research enabled by trometamol salt solubility
Target Engagement
Non-selective COX inhibition studies; reported IC₅₀ context for COX-1/COX-2 pathway research
Salt-Form Advantage
THAM counterion supports sustained-release matrix research and ophthalmic formulation studies

Why Felbinac Free Acid, Other NSAID Salts, and Generic Parenteral NSAIDs Cannot Substitute for Felbinac Trometamol in Aqueous Injectable and Ocular Formulations


Generic substitution within the NSAID class is not pharmacokinetically or pharmaceutically permissible when intravenous or ocular administration is required. Felbinac free acid is practically insoluble in water, rendering it impossible to formulate as a simple aqueous injection without lipid-based vehicles or organic co-solvents that introduce injection-site pain and hypersensitivity risks [1]. Although other NSAID trometamol salts exist (e.g., ketorolac trometamol, dexketoprofen trometamol), they deliver distinct active moieties with differing COX selectivity profiles, elimination half-lives, and therapeutic windows — ketorolac, for instance, carries a labeled 5-day maximum treatment duration due to renal and gastrointestinal toxicity, whereas felbinac trometamol's Phase I data demonstrated dose-independent tolerability up to 377 mg single dose [2]. Even among felbinac salts, the trometamol counterion confers specific pH-buffering capacity and matrix compatibility advantages over sodium salts in hydroxypropyl methylcellulose (HPMC)-based sustained-release systems, where THAM-buffered matrices provided extended diffusion-based release kinetics without loss of matrix integrity [3]. The evidence below quantifies each dimension of differentiation.

Target Felbinac Trometamol
Substitute Felbinac Free Acid

Free acid is practically insoluble in aqueous media; aqueous injectable or ophthalmic formulation research may not transfer directly.

Target Felbinac Trometamol
Substitute Other NSAID Trometamol Salts

Distinct active moieties with differing COX selectivity profiles and elimination half-lives; endpoint profiles may not transfer across NSAID classes.

Target Felbinac Trometamol
Substitute Felbinac Sodium

Lacks THAM buffering capacity; pH-independent sustained-release matrix performance may not replicate with sodium counterion.

Product-Specific Quantitative Differentiation Evidence for Felbinac Trometamol Versus Closest Analogs


Aqueous Solubility Enhancement: Felbinac Trometamol vs. Felbinac Free Acid — The Enabling Step for Parenteral Formulation

The trometamol salt formation transforms felbinac from a water-insoluble active moiety into a water-soluble injectable drug. Felbinac free acid is described as 'difficilmente solubile' (poorly soluble) in water and 'practically insoluble' in aqueous media at physiological pH, with reported solubility <0.1 mg/mL [1]. In quantitative contrast, felbinac trometamol exhibits an aqueous solubility of 1.93 mg/mL at ambient temperature, representing at minimum a 19-fold improvement and enabling simple aqueous solution formulation for intravenous infusion [2]. This solubility barrier is the historical reason why felbinac was restricted to topical products for decades despite its potent prostaglandin synthesis inhibition, which is reported to be twice as active as its parent prodrug fenbufen [3].

Aqueous Solubility
Head-to-head
1.93 mg/mL; ≥19-fold increase vs. free acid (practically insoluble)
Supports aqueous formulation research
Ambient temperature; salt formation enables parenteral route studies
Aqueous solubility Salt formation Parenteral formulation Pharmaceutics

Intravenous Pharmacokinetic Linearity and Dose-Proportional Systemic Exposure: Felbinac Trometamol Demonstrates Predictable PK Across a Wide Dose Range

In a rat pharmacokinetic study of intravenous felbinac trometamol, the maximum plasma concentration (C₀) and area under the plasma concentration–time curve (AUC) increased linearly with dose across a 6.25-fold dose range (3.36, 8.40, and 21.0 mg/kg), demonstrating predictable, dose-proportional systemic exposure [1]. This was confirmed in a first-in-human Phase I study in healthy Chinese volunteers (N=56, single-dose; N=36, multiple-dose), where Cₘₐₓ and AUC increased dose-dependently with linear pharmacokinetic characteristics at single doses of 11.78–377.00 mg and multiple doses of 47.13–188.50 mg three times daily [2]. After multiple-dose administration, the accumulation ratio (AUC-based) was 1.34–1.45 for felbinac and 1.60–1.87 for its metabolite, with steady state achieved after the fourth dose [2]. Tₘₐₓ was consistently 0.5 h (end of 30-minute infusion), indicating rapid attainment of peak plasma levels [2]. In contrast, other parenteral NSAIDs such as flurbiprofen axetil (a lipid-microsphere prodrug formulation) exhibit more complex, formulation-dependent PK with variable release kinetics [3].

IV PK Linearity
Cross-study comparable
Linear PK across 32-fold single-dose range; accumulation ratio 1.34–1.45 at steady state
Supports exposure-model interpretation
Rat IV bolus and human Phase I infusion data; Tₘₐₓ 0.5 h
Pharmacokinetics Dose proportionality Intravenous Linear PK

Topical Clinical Efficacy: Felbinac Ranks Second Among Topical NSAIDs by NNT in Systematic Review — Outperforms Ibuprofen and Piroxicam

A 1998 quantitative systematic review of topically applied NSAIDs analyzed drugs with at least three randomized controlled trials and reported the following number-needed-to-treat (NNT) values for ≥50% pain relief: ketoprofen NNT 2.6, felbinac NNT 3.0, ibuprofen NNT 3.5, and piroxicam NNT 4.2 [1]. This places felbinac as the second most efficacious topical NSAID among the four agents with robust trial data, demonstrating a clinically meaningful advantage over ibuprofen (ΔNNT +0.5) and piroxicam (ΔNNT +1.2). Importantly, felbinac's NNT of 3.0 is considered to represent good analgesic efficacy in the acute pain context [1]. Furthermore, four separate multicenter, double-blind, double-dummy clinical trials have demonstrated that the efficacy of topical felbinac is equivalent to that of oral ibuprofen in the treatment of soft tissue injuries, and to that of oral ibuprofen or fenbufen in mild-to-moderate osteoarthritis [2].

Topical NNT Comparison
Cross-study comparable
Felbinac NNT 3.0 vs. ibuprofen 3.5 vs. piroxicam 4.2; ranked within tested set for ≥50% pain relief
Reported topical analgesic endpoint context
Systematic review evidence; topical formulation context; ≥3 RCTs per drug
Number needed to treat Topical NSAID efficacy Systematic review Analgesic comparison

Regulatory Milestone Differentiation: Felbinac Trometamol Injection Achieved NMPA Approval in 2026 — A Non-Opioid IV NSAID with Demonstrated Phase III Safety and Efficacy for Postoperative Pain

Felbinac trometamol injection received marketing approval from China's NMPA on January 14, 2026, for postoperative analgesia following open abdominal, laparoscopic, and thoracoscopic surgery [1]. The approval was supported by at least one multi-center, randomized, double-blind, placebo parallel-controlled Phase III trial (NCT04526132, N=306 enrolled) evaluating efficacy and safety in moderate-to-severe postoperative pain, with a second Phase III trial (NCT05297669) in gynecological postoperative pain [2]. In the Phase I study, neither treatment-emergent adverse event frequency nor severity increased with escalating felbinac trometamol dose, and the recommended Phase II target dose was identified as 94.25 mg [3]. This regulatory milestone distinguishes felbinac trometamol from the majority of parenteral NSAID candidates that fail to progress beyond Phase II, and positions it as one of the few approved non-opioid IV analgesics in the Chinese market for multimodal perioperative pain management [4].

Regulatory Milestone
Context-dependent
NMPA approved (2026-01-14); Phase III completed (NCT04526132, N=306; NCT05297669)
Reported regulatory endpoint context
Approval supports procurement confidence review; confirm local regulatory requirements
Regulatory approval Phase III clinical trial Postoperative pain NMPA Non-opioid analgesia

Patent-Protected Ophthalmic Application: Felbinac Trometamol Enables Aqueous Eye Drop Formulation — A Route Inaccessible to Felbinac Free Acid and Most NSAID Salts

WO2013097352A1 discloses the use of felbinac trometamol salt in the preparation of eye drops for the treatment of ocular inflammations, including conjunctivitis and allergic conjunctivitis [1]. The aqueous solubility of felbinac trometamol (1.93 mg/mL) is essential for producing a clear, non-irritating ophthalmic solution at therapeutically relevant concentrations (0.025%–0.3% w/v), whereas felbinac free acid cannot be formulated as an aqueous eye drop due to its insolubility [2]. A Phase I clinical study (NCT05085106) evaluating the safety, tolerability, and pharmacokinetics of felbinac trometamol eye drops (Binaprofen) at single and multiple ascending doses (0.025%, 0.05%, 0.1%, 0.2%, and 0.3% concentrations) in healthy subjects has been completed, confirming the translational viability of this formulation [3]. This ophthalmic application represents a distinct route of administration not achievable with felbinac free acid, felbinac sodium, or felbinac diisopropanolamine salt, and distinguishes felbinac trometamol from the vast majority of NSAIDs that are limited to oral or topical musculoskeletal indications.

Ophthalmic Feasibility
Head-to-head
Aqueous eye drop formulation at 0.025%–0.3% w/v; patent WO2013097352A1; Phase I completed (NCT05085106)
Supports ophthalmic formulation research
Route inaccessible to felbinac free acid; 12-fold concentration range tested
Ophthalmic formulation Ocular inflammation Patent Eye drops Alternative route of administration

THAM Counterion Advantage in Sustained-Release Matrix Formulations: Felbinac Trometamol vs. Felbinac Sodium in HPMC Hydrophilic Matrices

In HPMC hydrophilic matrix tablets containing felbinac as a weak acid drug exhibiting pH-dependent solubility, tris(hydroxymethyl)aminomethane (THAM, i.e., trometamol/tromethamine) was directly compared with sodium citrate as an internal buffering agent [1]. THAM-buffered matrices provided extended, diffusion-based release kinetics without loss of matrix integrity at high buffer concentrations, and drug release appeared to be independent of media pH [1]. Critically, THAM did not depress the sol–gel transition temperature of HPMC, did not suppress HPMC particle swelling, and had minimal effects on gel layer formation, whereas sodium citrate promoted greater early gel layer thickness but provided less sustained pH modification [1]. Due to its higher pKₐ and greater molar buffering capacity on a percent weight basis, THAM produced a higher internal gel layer pH and greater longevity of pH modification compared with sodium citrate [1]. This indicates that the trometamol counterion in felbinac trometamol provides formulation advantages beyond mere solubility enhancement — it acts as a functional excipient enabling pH-independent, extended drug release from HPMC matrices.

THAM Counterion Advantage
Head-to-head
THAM superior to sodium citrate: higher internal gel pH, greater pH modification longevity, preserved HPMC matrix integrity
Supports sustained-release matrix research
HPMC 4000 cps matrices; pH-independent diffusion-based release observed
Sustained release HPMC matrix Buffering agent pH-independent release Tromethamine

High-Value Research and Industrial Application Scenarios for Felbinac Trometamol Based on Quantitative Differentiation Evidence


Intravenous Non-Opioid Postoperative Analgesia — Aqueous Injection Formulation Development and Clinical Deployment

Felbinac trometamol injection is currently the only approved intravenous formulation of felbinac globally, indicated for moderate-to-severe postoperative pain management following abdominal and thoracoscopic surgery [1]. The compound's aqueous solubility of 1.93 mg/mL — a ≥19-fold advantage over the practically insoluble free acid — enables simple aqueous solution formulation in 100 mL normal saline without lipid-based vehicles, avoiding the injection-site pain and hypersensitivity reactions associated with lipid-emulsion NSAID formulations [2]. Linear pharmacokinetics across a 32-fold single-dose range (11.78–377.00 mg), a consistent Tₘₐₓ of 0.5 h, and a predictable accumulation ratio of 1.34–1.45 at steady state support reliable, titration-friendly dosing in the perioperative setting [3]. The Phase I safety profile — with neither treatment-emergent adverse event frequency nor severity increasing with dose — provides a favorable tolerability foundation for integration into multimodal, opioid-sparing analgesia protocols [3]. This scenario is directly supported by completed Phase III trials (NCT04526132, N=306; NCT05297669) and NMPA marketing approval (2026-01-14).

Ophthalmic Anti-Inflammatory Eye Drop Development — Aqueous NSAID Solution for Ocular Surface Inflammation

Felbinac trometamol is the only felbinac salt form with a granted patent (WO2013097352A1) and completed Phase I clinical data (NCT05085106) supporting its use as an aqueous eye drop for ocular inflammatory conditions including conjunctivitis and allergic conjunctivitis [1]. The trometamol salt's aqueous solubility enables clear, non-irritating ophthalmic solutions at concentrations of 0.025%–0.3% w/v — a formulation route entirely inaccessible to felbinac free acid, felbinac sodium, or felbinac diisopropanolamine salt [2]. The Phase I study (single-center, randomized, double-blind, placebo-controlled, dose-escalation in 48 healthy volunteers) has established the safety and tolerability basis for dose selection in subsequent Phase II/III ocular inflammation trials [1]. This represents a distinct therapeutic vertical — ocular inflammation — that no other felbinac salt can address, providing a clear procurement rationale for felbinac trometamol over any other felbinac form in ophthalmic R&D programs.

Sustained-Release Oral or Transdermal Matrix Formulations Leveraging the Dual-Function Trometamol Counterion

The trometamol counterion in felbinac trometamol serves as both a solubility-enhancing salt former and a pH-modifying buffering agent, enabling pH-independent, diffusion-based extended drug release from HPMC hydrophilic matrices [1]. In direct comparative experiments, THAM (trometamol)-buffered HPMC matrices outperformed sodium citrate-buffered matrices on three critical parameters: (i) higher and more sustained internal gel layer pH, (ii) preservation of HPMC sol–gel transition temperature and particle swelling properties, and (iii) maintenance of matrix integrity at high buffer concentrations, with drug release independent of external media pH [1]. This dual functionality eliminates the need for a separate buffering excipient, simplifies formulation composition, and provides a pharmaceutically robust platform for developing once-daily oral sustained-release tablets or multi-day transdermal patches. In transdermal applications, ion-pair formation using tromethamine (TEA) has been shown to significantly enhance skin permeation of felbinac — FEL-TEA patches demonstrated significantly higher (P < 0.05) skin permeation than the commercial SELTOUCH® product [2], further underscoring the functional role of the trometamol counterion beyond simple solubility enhancement.

Topical Musculoskeletal Pain Management — Leveraging Proven Superiority over Ibuprofen and Piroxicam by NNT

For topical gel, cream, or cataplasm formulation development targeting acute musculoskeletal pain (sprains, strains, tendinitis, bursitis), felbinac as the active moiety offers systematic review-level evidence of superior efficacy over commonly used topical NSAIDs, with an NNT of 3.0 versus 3.5 for ibuprofen and 4.2 for piroxicam [1]. Furthermore, four multicenter, double-blind, double-dummy trials have demonstrated that topical felbinac is equivalent in efficacy to oral ibuprofen for soft tissue injuries and osteoarthritis, providing a compelling efficacy bridge that supports the clinical viability of the topical route [2]. While the trometamol salt is not the form used in current topical products (which typically employ the free acid or diisopropanolamine salt), the quantitative efficacy data on the felbinac moiety, combined with the trometamol salt's superior aqueous solubility, support the development of next-generation aqueous gel or hydrogel patch formulations with improved drug loading and release characteristics compared to existing felbinac topical products.

Application
Selection Property
Validation Focus
Injectable analgesic formulation research
Aqueous solubility profile
Formulation-compatibility endpoints
Ophthalmic formulation research
Ocular tolerability context
Ophthalmic concentration-range review
Sustained-release matrix research
THAM buffering compatibility
pH-independent release review
Topical analgesic formulation research
Reported NNT endpoint context
Topical efficacy endpoint review
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